molecular formula C23H14Cl4N2O2 B2438287 (3,4-Dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone CAS No. 477712-59-7

(3,4-Dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone

Cat. No.: B2438287
CAS No.: 477712-59-7
M. Wt: 492.18
InChI Key: AFRCECOZROELSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3,4-Dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone” is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Synthesis and Structure

  • The compound has been utilized in the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, showing potential in herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activities

  • Antimicrobial Activity: Derivatives of this compound have been synthesized and shown to exhibit significant antimicrobial activity, with some derivatives performing comparably to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
  • Anticancer Potential: The compound serves as an intermediate in synthesizing biologically active compounds, particularly in the context of cancer treatment, focusing on molecular targeted therapy for its specificity and reduced side effects (Liu et al., 2017).

Chemical Analysis and Molecular Docking

  • Molecular Docking Studies: The compound and its derivatives have been the subject of molecular docking studies, which provide insights into their potential biological effects based on molecular interactions (Viji et al., 2020).

Chemical Properties and Crystal Structure

  • Isomorphism in Structure: Studies have shown that certain derivatives obey the chlorine-methyl exchange rule, indicating interesting chemical properties and potential applications in isomorphism (Swamy et al., 2013).
  • Crystal Structure Analysis: The crystal structure of derivatives has been analyzed, providing valuable data for understanding the compound's chemical behavior (Sun et al., 2017).

Anticancer and Antimicrobial Studies

  • A range of derivatives have been synthesized and evaluated for their potential in anticancer and antimicrobial applications, demonstrating the compound's versatility in medicinal chemistry (Viji et al., 2020).

Future Directions

The future directions for the research and development of pyrazoline derivatives, including “(3,4-Dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone”, could involve further exploration of their diverse pharmacological effects . Given their potent antileishmanial and antimalarial activities , these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl4N2O2/c24-17-6-4-16(20(26)12-17)13-31-18-3-1-2-14(10-18)22-8-9-29(28-22)23(30)15-5-7-19(25)21(27)11-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRCECOZROELSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.